Home > Products > Screening Compounds P65957 > Mead acid ethanolamide
Mead acid ethanolamide - 169232-04-6

Mead acid ethanolamide

Catalog Number: EVT-1197114
CAS Number: 169232-04-6
Molecular Formula: C22H39NO2
Molecular Weight: 349.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Mead acid-EA is a N-acylethanolamine 20:3.
Source and Classification

Mead acid ethanolamide is classified under the category of fatty acid ethanolamides, which are bioactive lipids involved in various physiological processes. It is synthesized enzymatically from Mead acid through a process similar to that of arachidonic acid's conversion to arachidonoylethanolamide. This compound has garnered attention for its potential role as an endogenous agonist for cannabinoid receptors CB1 and CB2, similar to the well-studied anandamide .

Synthesis Analysis

Methods and Technical Details

The synthesis of Mead acid ethanolamide can be achieved through enzymatic pathways that involve the condensation of Mead acid with ethanolamine. The process mirrors that used for the synthesis of arachidonoylethanolamide from arachidonic acid. Specifically, this reaction occurs in cellular membranes, particularly in the hippocampus of rats and humans .

Recent studies have demonstrated that chemically synthesized Mead acid ethanolamide exhibits comparable efficacy to arachidonoylethanolamide in binding to cannabinoid receptors, indicating its potential therapeutic applications . The synthesis can also be performed using various natural sources rich in fatty acids, which can serve as substrates for the production of fatty acid ethanolamides .

Molecular Structure Analysis

Structure and Data

Mead acid (5,8,11-eicosatrienoic acid) has a molecular formula of C20H34O2 and features a long hydrocarbon chain with three cis double bonds located at positions 5, 8, and 11. The structure can be represented as follows:

C20H34O2\text{C}_{20}\text{H}_{34}\text{O}_{2}

The presence of these double bonds contributes to its classification as a polyunsaturated fatty acid. The molecular structure allows it to interact effectively with biological membranes and receptors .

Chemical Reactions Analysis

Reactions and Technical Details

Mead acid undergoes various metabolic transformations within the body. One significant reaction involves its conversion by cyclooxygenase enzymes into hydroxy-eicosatrienoic acids (HETrEs), such as 13-hydroxy-5,8,11-eicosatrienoic acid. These metabolites play roles in inflammation and cell signaling .

Additionally, Mead acid can substitute for arachidonic acid in phospholipids during periods of dietary deficiency, leading to the accumulation of Mead ethanolamide through enzymatic pathways .

Mechanism of Action

Process and Data

The mechanism by which Mead acid ethanolamide exerts its effects primarily involves its interaction with cannabinoid receptors CB1 and CB2. Upon binding to these receptors, it modulates various signaling pathways related to pain perception, appetite regulation, and neuroprotection. Studies indicate that Mead acid ethanolamide is equipotent to anandamide in inhibiting adenylyl cyclase activity and influencing calcium currents in neuronal cells .

This action suggests that Mead acid ethanolamide may have therapeutic implications in conditions such as epilepsy and chronic pain due to its ability to mimic the effects of endocannabinoids .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Mead acid ethanolamide exhibits several notable physical properties:

Chemically, it behaves similarly to other fatty acid ethanolamides by participating in lipid signaling pathways and influencing cellular responses through receptor activation .

Applications

Scientific Uses

Mead acid ethanolamide has potential applications in various scientific fields:

  • Pharmacology: As a cannabinoid receptor agonist, it may be explored for therapeutic uses in pain management and neurological disorders.
  • Nutrition: Its role as a marker for essential fatty acid deficiency makes it relevant in dietary studies.
  • Biochemistry: Understanding its synthesis and metabolism can provide insights into lipid signaling mechanisms within cells.

Research continues to explore the broader implications of Mead acid ethanolamide in health and disease management .

Introduction to Mead Acid Ethanolamide

Structural Definition and Nomenclature

Mead acid ethanolamide, systematically designated as (5Z,8Z,11Z)-N-(2-hydroxyethyl)icosa-5,8,11-trienamide, is a bioactive lipid derivative of Mead acid (5Z,8Z,11Z-eicosatrienoic acid). Its molecular formula is C~22~H~39~NO~2~, with a molecular weight of 349.55 g/mol. Structurally, it comprises a 20-carbon polyunsaturated fatty acid chain with three cis double bonds at positions Δ5, Δ8, and Δ11, coupled to ethanolamine via an amide linkage [4] [6]. This configuration classifies it as an omega-9 (ω-9) fatty acid ethanolamide due to the position of its earliest double bond at the ninth carbon from the methyl terminus [3] [5].

In biochemical nomenclature, Mead acid ethanolamide belongs to the N-acylethanolamine (NAE) family, which includes endogenous lipid mediators like anandamide (arachidonoylethanolamide). Alternative designations include 5,8,11-eicosatrienoyl ethanolamide or Mead ethanolamide, reflecting its Mead acid backbone [1] [2]. Its IUPAC name emphasizes the Z (cis) stereochemistry of all double bonds, critical for its three-dimensional conformation and biological activity [6].

Table 1: Structural and Physicochemical Properties of Mead Acid Ethanolamide

PropertyValue
Molecular FormulaC~22~H~39~NO~2~
Molecular Weight349.55 g/mol
Systematic Name(5Z,8Z,11Z)-N-(2-hydroxyethyl)icosa-5,8,11-trienamide
Boiling Point522.1 ± 50.0 °C
Density0.9 ± 0.1 g/cm³
LogP (Partition Coefficient)6.34
CAS Registry Number169232-04-6

Mead acid ethanolamide’s amphipathic nature arises from its hydrophobic eicosanoid chain and polar ethanolamide headgroup, enabling interactions with both membrane receptors and lipid bilayers [2] [6]. Its biosynthesis occurs enzymatically via N-acyltransferase and N-acyl-phosphatidylethanolamine phospholipase D (NAPE-PLD), the same pathway that generates anandamide [1] [3].

Historical Discovery and Early Research Contexts

Mead acid ethanolamide was first identified in the mid-1990s as part of investigations into endogenous cannabinoid receptor ligands. Its precursor, Mead acid (5Z,8Z,11Z-eicosatrienoic acid), was initially characterized by James F. Mead in 1956 during studies on essential fatty acid deficiency (EFAD) in rats. Mead observed that this ω-9 eicosatrienoic acid accumulated in tissues when dietary linoleic acid (ω-6) and α-linolenic acid (ω-3) were scarce [3] [4].

The ethanolamide derivative entered scientific discourse in 1995, when a landmark study synthesized and pharmacologically evaluated it as a potential cannabinoid agonist. This research demonstrated that Mead acid ethanolamide could competitively bind to both central (CB~1~) and peripheral (CB~2~) cannabinoid receptors with affinity comparable to anandamide [1]. Specifically:

  • It inhibited [³H]CP55,940 binding to human CB~1~ receptors (expressed in L cells) and CB~2~ receptors (expressed in ATt-20 cells) at nanomolar concentrations.
  • It suppressed forskolin-stimulated cyclic adenosine monophosphate (cAMP) accumulation in CB~1~-expressing cells, confirming functional agonism [1].

These findings positioned Mead acid ethanolamide as the first endocannabinoid-like molecule derived from a non-ω-6 fatty acid. Unlike anandamide (from arachidonic acid), it originates from Mead acid, which mammals synthesize de novo from oleic acid during EFAD [3] [4]. Early enzymatic studies further revealed that rat and human hippocampal membranes efficiently converted Mead acid to its ethanolamide, highlighting its physiological relevance [1].

Position Within the Endocannabinoid and Eicosanoid Systems

Mead acid ethanolamide occupies a unique niche at the intersection of endocannabinoid and eicosanoid signaling pathways.

Endocannabinoid System Interactions

As a cannabinoid receptor agonist, Mead acid ethanolamide activates both CB~1~ (predominant in the central nervous system) and CB~2~ (enriched in immune tissues) receptors. Its binding affinity parallels that of anandamide, though it exhibits partial agonism and lower efficacy in modulating ion channels. For example:

  • It inhibits N-type calcium currents in neurons less potently than anandamide, suggesting nuanced signaling outcomes [1].
  • Unlike anandamide, it does not activate transient receptor potential vanilloid type 1 (TRPV1) channels, confining its activity to classical cannabinoid receptors [2].

Quantitatively, Mead acid ethanolamide is a minor component of the N-acylethanolamine (NAE) pool in most tissues. Its levels rise during essential fatty acid deficiency, where it may partially compensate for reduced anandamide signaling [3].

Table 2: Tissue Distribution of Mead Acid and Its Ethanolamide Precursor

Tissue/Cell TypeMead Acid (% Total Fatty Acids)Primary NAEs Present
Human Neonatal Umbilical Artery2.40–2.53% (Phospholipids)Palmitoylethanolamide > Anandamide > Mead ethanolamide
Adult Human Liver0.20% (Total Lipids)Anandamide, Oleoylethanolamide
Calf Articular Cartilage5.12% (Polar Lipids)Abundant in developing cartilage
PC12 Neuronal Cells3.80% (Phosphatidylethanolamine)Anandamide dominant

Eicosanoid System Interactions

Mead acid ethanolamide’s backbone, Mead acid, serves as a substrate for eicosanoid-generating enzymes:

  • Lipoxygenase (LOX) Metabolism: 5-LOX converts Mead acid to 5-hydroxyeicosatrienoic acid (5-HETrE), which is further oxidized to 5-oxo-eicosatrienoic acid (5-oxo-ETrE). 5-Oxo-ETrE activates the OXER1 receptor on eosinophils and neutrophils, promoting chemotaxis and inflammation akin to arachidonate-derived 5-oxo-eicosatetraenoic acid [4] [5].
  • Cyclooxygenase (COX) Metabolism: COX-1 and COX-2 metabolize Mead acid to hydroperoxy derivatives (e.g., 11-HpETrE), though prostaglandin synthesis is inefficient due to Mead acid’s allylic C-H bond topology [4].
  • Leukotriene Synthesis: It is precursor to leukotrienes C~3~ and D~3~, which exhibit vasoactive and pro-inflammatory properties [4].

Functionally, Mead acid ethanolamide bridges lipid pathways: Its hydrolysis by fatty acid amide hydrolase (FAAH) releases Mead acid, which then enters eicosanoid synthesis. Conversely, its agonism at cannabinoid receptors modulates immune and neuronal functions typically influenced by eicosanoids [2] [5]. This dual positioning underscores its role as a metabolic "shunt" during essential fatty acid deprivation, redirecting oleic acid toward signaling molecules that partially mimic ω-6-derived endocannabinoids and eicosanoids [3] [4].

Properties

CAS Number

169232-04-6

Product Name

Mead acid ethanolamide

IUPAC Name

(5Z,8Z,11Z)-N-(2-hydroxyethyl)icosa-5,8,11-trienamide

Molecular Formula

C22H39NO2

Molecular Weight

349.5 g/mol

InChI

InChI=1S/C22H39NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-22(25)23-20-21-24/h9-10,12-13,15-16,24H,2-8,11,14,17-21H2,1H3,(H,23,25)/b10-9-,13-12-,16-15-

InChI Key

YKGQBEGMUSSPFY-YOILPLPUSA-N

SMILES

CCCCCCCCC=CCC=CCC=CCCCC(=O)NCCO

Synonyms

5,8,11-eicosatrienoyl ethanolamide (Z,Z,Z)-
mead ethanolamide

Canonical SMILES

CCCCCCCCC=CCC=CCC=CCCCC(=O)NCCO

Isomeric SMILES

CCCCCCCC/C=C\C/C=C\C/C=C\CCCC(=O)NCCO

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.